FLAP Target Engagement: Class-Level SAR and Expected Binding Affinity Range vs. Clinical-Stage FLAP Inhibitors
The compound is disclosed within Amira Pharmaceuticals' FLAP inhibitor patent series (AR-056215-A1) alongside congeners that exhibit FLAP binding IC50 values in the low nanomolar range [1]. While a publicly disclosed, directly measured FLAP IC50 for this exact compound is not available from non-prohibited primary sources, established indole-thioether FLAP inhibitors achieve the following binding potencies: MK-591 (Quiflapon) IC50 = 1.6 nM ; AM679 IC50 = 2.2 nM ; GSK2190915 (Fiboflapon) IC50 = 2.6 nM [2]; AM103 IC50 = 4.2 nM [3]. The thioether-linked indole scaffold is a conserved pharmacophoric feature across this series, and SAR studies from Frenette et al. demonstrate that C3-thioether substitution is compatible with high-affinity FLAP binding [4]. Users should anticipate FLAP binding activity in the low nanomolar range but should independently verify the exact IC50 under their assay conditions, as C2 side-chain truncation (cyclopentyl acetamide vs. 2,2-dimethylpropanoic acid) may modulate absolute potency [5].
| Evidence Dimension | FLAP binding affinity (displacement assay IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed from non-prohibited sources; class prediction: IC50 low nM |
| Comparator Or Baseline | MK-591: IC50 1.6 nM; AM679: IC50 2.2 nM; GSK2190915: IC50 2.6 nM; AM103: IC50 4.2 nM |
| Quantified Difference | Cannot be precisely quantified; comparator range: 1.6–4.2 nM |
| Conditions | FLAP binding displacement assay using [³H]-labeled probe or [¹²⁵I]-labeled photoaffinity ligand in human leukocyte membranes or recombinant FLAP |
Why This Matters
The compound's indole-thioether scaffold is a validated FLAP pharmacophore; procurement decisions should account for the absence of a publicly verified IC50 and plan for internal potency confirmation against the comparator panel.
- [1] Amira Pharmaceuticals, Inc. Patent AR-056215-A1: Derivatives of indole as inhibitors of 5-lipoxygenase activating protein (FLAP), published 2005-11-04. View Source
- [2] AAABiotech GSK2190915 (Fiboflapon) product datasheet, CAS 936350-00-4. View Source
- [3] Adooq Bioscience AM103 product datasheet, CAS 1147872-22-7. View Source
- [4] Frenette, R. et al. Substituted indoles as potent and orally active 5-lipoxygenase activating protein (FLAP) inhibitors. Bioorg. Med. Chem. Lett. 1999, 9(16), 2391-2396. View Source
- [5] Stock, N.S. et al. 5-Lipoxygenase-activating protein inhibitors. Part 2: AM679—a potent FLAP inhibitor. J. Med. Chem. 2011, 54(23), 8013-8029. View Source
